Bariumbenzoat

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H10BaO4 |

|---|---|

Molecular Weight |

379.55 g/mol |

IUPAC Name |

barium(2+);dibenzoate |

InChI |

InChI=1S/2C7H6O2.Ba/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 |

InChI Key |

MJIAXOYYJWECDI-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Foundational & Exploratory

Barium Benzoate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical formula, structure, and properties of barium benzoate. The information is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound.

Chemical Formula and Nomenclature

Barium benzoate is an organic-metal salt.[1] It is also referred to as barium dibenzoate. The chemical formula for barium benzoate is C₁₄H₁₀BaO₄ .[2][3][4][5][6][7][8][9] This formula indicates that each molecule of barium benzoate contains 14 carbon atoms, 10 hydrogen atoms, 1 barium atom, and 4 oxygen atoms.

The compound is registered under the CAS Number 533-00-6 .[1][10][11] Its IUPAC name is barium(2+) dibenzoate.[4] Other synonyms include benzoic acid, barium salt.[1][6][8][10]

Molecular Structure

Barium benzoate is an ionic compound formed from one barium cation (Ba²⁺) and two benzoate anions (C₇H₅O₂⁻). The benzoate anion is the conjugate base of benzoic acid. The positive charge of the barium ion is balanced by the negative charges of the two benzoate anions. The molecular weight of barium benzoate is approximately 379.55 g/mol .[1][4][5][6][7][8]

The structure of the benzoate anion features a carboxyl group attached to a phenyl group. The negative charge is delocalized over the two oxygen atoms of the carboxylate group.

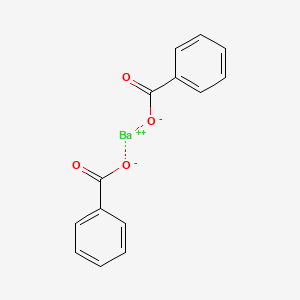

Caption: Formation of Barium Benzoate from Benzoic Acid and Barium Hydroxide.

Physicochemical Properties

Barium benzoate is a fine, white powder.[11] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀BaO₄ | [2][3][4][5][6][7][8][9] |

| Molecular Weight | 379.55 g/mol | [1][4][5][6][7][8] |

| CAS Number | 533-00-6 | [1][10][11] |

| Appearance | Fine, white powder | [11] |

| Density | ~2 g/cm³ at 20°C | [1][5][6][7][8][9] |

| Water Solubility | 3.4 - 51.3 g/L at 20°C | [1][5][6][8][9] |

| Boiling Point | 249.3 °C at 760 mmHg (for benzoic acid) | [1][2][3] |

| Flash Point | 111.4 °C | [1][3] |

Experimental Protocols

Synthesis of Barium Benzoate

A common laboratory method for the synthesis of barium benzoate involves the reaction of benzoic acid with a barium base, such as barium hydroxide or barium carbonate, in an aqueous solution.

Reaction: 2C₇H₅O₂H + Ba(OH)₂ → Ba(C₇H₅O₂)₂ + 2H₂O

Methodology:

-

Dissolve a stoichiometric amount of benzoic acid in heated distilled water.

-

Slowly add a stoichiometric amount of barium hydroxide (or barium carbonate) to the benzoic acid solution while stirring continuously.

-

Continue stirring and heating the solution until the reaction is complete, which is typically indicated by the cessation of gas evolution (if using barium carbonate) or a change in pH.

-

Filter the hot solution to remove any unreacted starting materials or impurities.

-

Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of barium benzoate.

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.

-

Dry the purified barium benzoate crystals in a desiccator or a low-temperature oven.

Quantification of Barium Content by Gravimetric Analysis

The barium content in a sample of barium benzoate can be determined through gravimetric analysis by precipitating the barium as barium sulfate.

Methodology:

-

Accurately weigh a sample of barium benzoate and dissolve it in dilute hydrochloric acid.

-

Heat the solution to boiling and slowly add an excess of dilute sulfuric acid to precipitate the barium as barium sulfate (BaSO₄).

-

Digest the precipitate by keeping the solution hot for a period to allow the crystals to grow larger.

-

Filter the precipitate through a pre-weighed ashless filter paper.

-

Wash the precipitate with hot distilled water until the washings are free of chloride ions (tested with silver nitrate solution).

-

Dry the filter paper and precipitate in an oven.

-

Ignite the filter paper and precipitate in a pre-weighed crucible at a high temperature until all the filter paper has been burned off and a constant weight of the BaSO₄ residue is obtained.

-

From the weight of the barium sulfate precipitate, the percentage of barium in the original barium benzoate sample can be calculated.

Applications

Barium benzoate has several industrial applications, including:

-

Stabilizer: It is used as a stabilizer in PVC and PE/PVC blends.[11][12]

-

Catalyst: It acts as a transesterification catalyst.[11][12]

-

Pyrotechnics: It is an ingredient in pyrotechnic compositions.[11][12]

Caption: Ionic formation of Barium Benzoate from its constituent ions.

References

- 1. Cas 533-00-6,BARIUM BENZOATE | lookchem [lookchem.com]

- 2. blast-tec.com [blast-tec.com]

- 3. barium benzoate | CAS#:533-00-6 | Chemsrc [chemsrc.com]

- 4. Barium benzoate | C14H10BaO4 | CID 160513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BARIUM BENZOATE CAS#: 533-00-6 [m.chemicalbook.com]

- 6. BARIUM BENZOATE | 533-00-6 [chemicalbook.com]

- 7. 533-00-6 CAS MSDS (BARIUM BENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. BARIUM BENZOATE CAS#: 533-00-6 [amp.chemicalbook.com]

- 9. BARIUM BENZOATE | 533-00-6 [amp.chemicalbook.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. Barium Benzoate Manufacturer, Supplier from Mumbai [ujwalpharma.co.in]

- 12. jpharmachem.com [jpharmachem.com]

An In-depth Technical Guide to Barium Benzoate (CAS 533-00-6) for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of barium benzoate (CAS 533-00-6), tailored for researchers, scientists, and professionals in drug development. The document details its physicochemical characteristics, synthesis, analytical methodologies, and toxicological profile, with a focus on its potential biological implications.

Physicochemical Properties

Barium benzoate is an organic-metal salt with the chemical formula C₁₄H₁₀BaO₄. It presents as a dry powder. A summary of its key quantitative properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₀BaO₄ | [1][2][3][4] |

| Molecular Weight | 379.55 g/mol | [1][2][3][4] |

| Density | 2 g/cm³ (at 20°C) | [1][3][4] |

| Boiling Point | 249.3 °C at 760 mmHg | [5] |

| Melting Point | Not Applicable | [5] |

| Water Solubility | 3.4 - 51.3 g/L (at 20°C) | [1][3][4] |

| Vapor Pressure | 0.397 Pa (at 25°C) | [1][3][4] |

| LogP | 1.87 | [1][3][4] |

Synthesis and Characterization

Experimental Protocol: Hydrothermal Synthesis

This protocol describes a plausible method for the synthesis of barium benzoate based on the reaction between benzoic acid and barium hydroxide octahydrate.

Materials:

-

Benzoic acid (C₇H₆O₂)

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Deionized water

-

Hydrothermal synthesis autoclave reactor with a polytetrafluoroethylene (PTFE) liner

-

Drying oven

Procedure:

-

In a typical synthesis, stoichiometric amounts of benzoic acid and barium hydroxide octahydrate are used. For example, a 2:1 molar ratio of benzoic acid to barium hydroxide would be appropriate.

-

Dissolve the calculated amount of barium hydroxide octahydrate in deionized water in the PTFE liner of the autoclave.

-

Slowly add the benzoic acid to the barium hydroxide solution while stirring to ensure a homogeneous mixture.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the reactor to a temperature in the range of 110-180°C and maintain this temperature for a specified period, for instance, 12 to 24 hours, to allow the reaction to complete.

-

After the reaction period, turn off the oven and allow the autoclave to cool to room temperature naturally.

-

Open the autoclave and collect the resulting precipitate by filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted starting materials or soluble byproducts.

-

Dry the final product, barium benzoate, in an oven at a temperature of around 60-80°C for several hours.

References

- 1. researchgate.net [researchgate.net]

- 2. barium sulfate in medicine [cqtitaniumdioxide.com]

- 3. Hydrothermal synthesis of layered hydroxide zinc benzoate compounds and their exfoliation reactions - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. ovid.com [ovid.com]

- 5. pnas.org [pnas.org]

An In-depth Technical Guide to the Synthesis of Barium Benzoate from Benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of barium benzoate from benzoic acid, outlining two primary synthetic pathways: the reaction of benzoic acid with barium hydroxide and with barium carbonate. This document details the experimental protocols, reaction mechanisms, and characterization of the final product. Quantitative data is presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the processes involved. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

Barium benzoate, with the chemical formula Ba(C₆H₅COO)₂, is a barium salt of benzoic acid. It finds applications in various fields, including as a stabilizer in polymers and as a component in pyrotechnics. The synthesis of this compound is a fundamental process in inorganic and organic chemistry, demonstrating acid-base neutralization reactions. This guide explores the two principal methods for its preparation from benzoic acid, providing detailed experimental procedures and relevant chemical data.

Synthetic Pathways

The synthesis of barium benzoate from benzoic acid can be primarily achieved through two neutralization reactions:

-

Reaction with Barium Hydroxide: Benzoic acid reacts with barium hydroxide in an aqueous solution to form barium benzoate and water. This reaction is a straightforward acid-base neutralization.

-

Reaction with Barium Carbonate: Benzoic acid reacts with barium carbonate to produce barium benzoate, water, and carbon dioxide gas. This reaction is an example of an acid reacting with a carbonate.

The choice of synthetic route may depend on factors such as the availability of reagents, desired purity, and reaction conditions.

Reaction Mechanisms

The fundamental reaction in both pathways is the deprotonation of the carboxylic acid group of benzoic acid by a basic barium salt.

Reaction with Barium Hydroxide: 2C₆H₅COOH + Ba(OH)₂ → Ba(C₆H₅COO)₂ + 2H₂O

Reaction with Barium Carbonate: 2C₆H₅COOH + BaCO₃ → Ba(C₆H₅COO)₂ + H₂O + CO₂

Figure 1: Chemical equations for the synthesis of barium benzoate.

Experimental Protocols

Synthesis of Barium Benzoate using Barium Hydroxide

This protocol is adapted from a hydrothermal reaction method.

Materials:

-

Benzoic Acid (C₆H₅COOH)

-

Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)

-

Distilled Water

Equipment:

-

Beakers

-

Heating mantle with magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Dissolve a stoichiometric amount of benzoic acid in distilled water in a beaker with stirring. The molar ratio of benzoic acid to barium hydroxide octahydrate should be 2:1.

-

In a separate beaker, dissolve the corresponding amount of barium hydroxide octahydrate in distilled water.

-

Heat the benzoic acid solution to near boiling.

-

Slowly add the barium hydroxide solution to the hot benzoic acid solution while stirring continuously.

-

Allow the reaction mixture to cool to room temperature to facilitate the precipitation of barium benzoate.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold distilled water to remove any unreacted starting materials or soluble impurities.

-

Dry the collected barium benzoate in an oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.

Figure 2: Experimental workflow for synthesis via the barium hydroxide method.

Synthesis of Barium Benzoate using Barium Carbonate (Theoretical Protocol)

Materials:

-

Benzoic Acid (C₆H₅COOH)

-

Barium Carbonate (BaCO₃)

-

Distilled Water

Equipment:

-

Beakers

-

Heating mantle with magnetic stirrer

-

Gas outlet to vent CO₂

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Suspend a stoichiometric amount of barium carbonate in distilled water in a beaker equipped with a magnetic stirrer and a gas outlet.

-

In a separate beaker, dissolve a 2:1 molar equivalent of benzoic acid in a minimal amount of hot distilled water.

-

Slowly add the hot benzoic acid solution to the barium carbonate suspension with vigorous stirring. Effervescence (release of CO₂ gas) should be observed.

-

Heat the reaction mixture gently to ensure the completion of the reaction. The heating should continue until the effervescence ceases.

-

Filter the hot solution to remove any unreacted barium carbonate.

-

Allow the filtrate to cool to room temperature to crystallize the barium benzoate.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold distilled water.

-

Dry the purified barium benzoate in an oven at 80-100 °C.

Figure 3: Theoretical experimental workflow for synthesis via the barium carbonate method.

Data Presentation

Physicochemical Properties of Reactants and Product

| Compound | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| Benzoic Acid | 122.12 | White crystalline solid | 122.4 | 249 |

| Barium Hydroxide Octahydrate | 315.46 | White solid | 78 | 780 (decomposes) |

| Barium Carbonate | 197.34 | White powder | 811 | 1450 (decomposes) |

| Barium Benzoate | 379.55 | White powder | >300 | - |

Characterization Data of Barium Benzoate

| Analysis Technique | Observed Results |

| Elemental Analysis | Confirms the presence of Carbon, Hydrogen, and Barium in the expected ratios. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Shows characteristic absorption bands for the carboxylate group (COO⁻) and the aromatic ring, confirming the formation of the benzoate salt. |

| X-ray Diffraction (XRD) | The diffraction pattern reveals a crystalline structure, which has been reported as a layered monoclinic system. |

Note: Specific quantitative yield data for these reactions are not consistently reported in the readily available scientific literature.

Conclusion

This technical guide has detailed two primary methods for the synthesis of barium benzoate from benzoic acid. The reaction with barium hydroxide is a well-documented procedure, while the reaction with barium carbonate, though chemically feasible, lacks a standardized, published protocol. The provided workflows and diagrams aim to facilitate a deeper understanding of the synthetic processes. For researchers and professionals, the choice of method will likely be influenced by practical considerations such as reagent availability and cost. Further research is warranted to establish a detailed and optimized protocol for the barium carbonate route and to quantify the yields of both synthetic pathways for a more complete comparative analysis.

An In-depth Technical Guide to the Crystal Structure of Anhydrous Barium Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of anhydrous barium benzoate. The information is compiled from crystallographic studies and is intended to serve as a valuable resource for researchers and professionals in the fields of materials science, chemistry, and drug development.

Introduction

Barium benzoate, the barium salt of benzoic acid, is a compound with various industrial applications. Understanding its solid-state structure is crucial for controlling its physical and chemical properties. This guide focuses on the anhydrous form of barium benzoate, presenting its crystallographic data and the experimental methodologies used for its characterization.

Crystal Structure and Properties

Anhydrous barium benzoate crystallizes in a triclinic system, which is characterized by three unequal axes and three unequal angles. The crystal structure was determined using single-crystal X-ray diffraction techniques.

The fundamental crystallographic data for anhydrous barium benzoate are summarized in the table below. This information is essential for identifying the compound and for computational modeling of its properties.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 13.280(2) Å |

| b | 15.755(3) Å |

| c | 16.980(3) Å |

| α | 71.691(2)° |

| β | 79.528(3)° |

| γ | 80.741(3)° |

| Volume (V) | 3296.1(10) ų |

| Z | 1 |

| Refinement R-factor | 0.0459 for 14370 reflections (I > 2σ(I)) |

Data sourced from a study on the synthesis and characterization of barium benzoate.[1]

Experimental Protocols

The determination of the crystal structure of anhydrous barium benzoate involves its synthesis followed by detailed characterization using various analytical techniques.

Two primary methods have been reported for the synthesis of anhydrous barium benzoate: a semi-solid phase reaction and a hydrothermal reaction.[1]

3.1.1. Semi-Solid Phase Reaction

In this method, stoichiometric amounts of benzoic acid and barium hydroxide are intimately mixed in a mortar and pestle. The reaction proceeds in the solid state, with minimal solvent, to form barium benzoate. The resulting product is then collected and dried.

3.1.2. Hydrothermal Synthesis

For this method, benzoic acid and barium hydroxide octahydrate are used as reactants.[1] They are dissolved in water in a sealed reaction vessel. The vessel is then heated to an elevated temperature for a specific period, allowing the crystals of barium benzoate to form as the solution cools.

Following synthesis, the compound is subjected to a series of characterization techniques to confirm its identity and determine its crystal structure.

3.2.1. Elemental Analysis

This technique is used to determine the elemental composition of the synthesized compound, ensuring it matches the theoretical composition of barium benzoate (C₁₄H₁₀BaO₄).

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule. The characteristic absorption bands for the carboxylate group and the benzene ring in the FTIR spectrum confirm the formation of barium benzoate.

3.2.3. X-ray Powder Diffraction (XRPD)

XRPD is a rapid analytical technique used to identify the crystalline phases present in a material. The obtained diffraction pattern is a fingerprint of the crystal structure and can be compared to known patterns to confirm the synthesis of the desired compound.

3.2.4. Single-Crystal X-ray Diffraction (SCXRD)

This is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal. A suitable single crystal of anhydrous barium benzoate is selected and mounted on a diffractometer. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is collected. The structure is solved from this data using direct methods and then refined to obtain the final atomic coordinates and unit cell parameters.[1]

Visualizations

The following diagram illustrates the general workflow for the synthesis and characterization of anhydrous barium benzoate.

Caption: Experimental workflow for anhydrous barium benzoate.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of anhydrous barium benzoate, supported by crystallographic data and a description of the experimental protocols. The information presented here is intended to be a foundational resource for scientists and researchers, facilitating further studies and applications of this compound.

References

Physicochemical Properties of Barium Benzoate

An In-depth Technical Guide to the Molecular Weight and Density of Barium Benzoate

This technical guide provides a focused overview of the key physicochemical properties of barium benzoate, specifically its molecular weight and density. It is intended for researchers, scientists, and professionals in drug development who require precise data and standardized methodologies for the characterization of this compound. This document outlines the theoretical values and presents detailed experimental protocols for their empirical determination.

Barium benzoate, an organic-metal salt, possesses distinct physical properties that are critical for its application and handling in a laboratory setting. A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀BaO₄ | [1][2][3][4] |

| Molecular Weight | 379.55 g/mol | [1][2][3][4][5] |

| Density | 2 g/cm³ (at 20°C) | [1][5] |

Experimental Determination of Density

The density of a solid compound like barium benzoate can be determined using several established methods. The choice of method depends on the required accuracy and the physical form of the sample. Common techniques include the use of a pycnometer or the fluid displacement method based on Archimedes' principle.[6]

Protocol: Density Determination by Fluid Displacement

This protocol describes the determination of the density of a solid, non-porous sample of barium benzoate that is denser than water and insoluble in it.

Materials:

-

Analytical balance

-

Graduated measuring cylinder

-

Deionized water

-

Spatula

-

Barium benzoate powder (or solid form)

Procedure:

-

Mass Measurement: Accurately weigh a sample of dry barium benzoate using an analytical balance. Record this mass as m.[7]

-

Initial Volume Measurement: Fill a graduated cylinder with a known volume of deionized water. Ensure the volume is sufficient to fully submerge the sample. Record this initial volume as V₁.[8]

-

Sample Immersion: Carefully transfer the weighed barium benzoate sample into the graduated cylinder. Ensure no water splashes out. The solid must be fully submerged.[8]

-

Final Volume Measurement: Record the new volume of the water with the submerged sample as V₂.[9]

-

Calculation: The volume of the barium benzoate sample (V_s) is the difference between the final and initial volumes: V_s = V₂ - V₁.[8]

-

Density Calculation: Calculate the density (ρ) of barium benzoate using the formula: ρ = m / V_s .[7]

Caption: Workflow for determining the density of a solid.

Experimental Determination of Molecular Weight

The molecular weight of a pure, non-volatile compound can be determined through several analytical techniques. For small molecules, methods based on colligative properties, such as freezing point depression (cryoscopy) or boiling point elevation (ebulliometry), are historically significant and instructive.[10][11] Modern methods often rely on mass spectrometry for precise molecular weight determination.

Protocol: Molecular Weight Determination by Freezing Point Depression (Cryoscopy)

This method is based on the principle that dissolving a solute in a solvent lowers the freezing point of the solvent. The magnitude of this depression is directly proportional to the molal concentration of the solute.

Materials:

-

Beckmann thermometer or a precise digital thermometer

-

Freezing point apparatus

-

A suitable solvent with a known cryoscopic constant (K_f) and freezing point (e.g., cyclohexane, camphor)

-

Analytical balance

-

Barium benzoate (solute)

Procedure:

-

Solvent Freezing Point: Accurately weigh a known mass of the chosen solvent (m_solvent) and place it in the freezing point apparatus. Determine the precise freezing point of the pure solvent (T_f_pure). This involves cooling the solvent while stirring and recording the temperature at which it freezes.

-

Sample Preparation: Accurately weigh a small, known mass of barium benzoate (m_solute).

-

Solution Preparation: Dissolve the weighed barium benzoate in the solvent already present in the apparatus.

-

Solution Freezing Point: Determine the freezing point of the resulting solution (T_f_solution) using the same method as for the pure solvent.

-

Calculation of Freezing Point Depression (ΔT_f): Calculate the change in freezing point: ΔT_f = T_f_pure - T_f_solution .

-

Molality Calculation: Calculate the molality (b) of the solution using the formula: ΔT_f = K_f * b . Therefore, b = ΔT_f / K_f .

-

Moles of Solute Calculation: From the definition of molality (moles of solute per kg of solvent), calculate the moles of barium benzoate (n_solute): n_solute = b * (m_solvent / 1000) .

-

Molecular Weight Calculation: Finally, calculate the molecular weight (MW) of barium benzoate: MW = m_solute / n_solute .

Caption: Workflow for determining molecular weight via cryoscopy.

References

- 1. BARIUM BENZOATE | 533-00-6 [amp.chemicalbook.com]

- 2. BARIUM BENZOATE CAS#: 533-00-6 [amp.chemicalbook.com]

- 3. Barium benzoate | C14H10BaO4 | CID 160513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 533-00-6 CAS MSDS (BARIUM BENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Cas 533-00-6,BARIUM BENZOATE | lookchem [lookchem.com]

- 6. Density - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. uomosul.edu.iq [uomosul.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

Infrared Spectroscopy of Barium Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Infrared Spectroscopy of Metal Benzoates

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. When applied to metal benzoates like barium benzoate, IR spectroscopy is particularly useful for confirming the formation of the salt and characterizing the coordination between the barium cation and the benzoate anion.

The key vibrational modes of interest in the IR spectrum of barium benzoate include:

-

Carboxylate Anion Vibrations: The asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the carboxylate group are the most diagnostic peaks. The positions of these bands and the separation between them (Δν = ν_as - ν_s) can provide information about the coordination mode of the benzoate ligand to the barium ion (e.g., monodentate, bidentate chelating, or bidentate bridging).

-

Aromatic Ring Vibrations: The C-H stretching and out-of-plane bending vibrations of the benzene ring, as well as the C=C stretching vibrations within the ring, provide further confirmation of the benzoate structure.

Predicted Infrared Absorption Data for Barium Benzoate

Based on literature values for other metal benzoates and general knowledge of carboxylate vibrations, the following table summarizes the expected characteristic infrared absorption peaks for barium benzoate.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretching | 3100 - 3000 | Medium |

| Asymmetric Carboxylate Stretching (ν_as(COO⁻)) | 1600 - 1540 | Strong |

| Symmetric Carboxylate Stretching (ν_s(COO⁻)) | 1440 - 1380 | Strong |

| Aromatic C=C Stretching | 1600 - 1450 | Medium |

| Aromatic C-H Out-of-Plane Bending | 900 - 650 | Strong |

Experimental Protocol for FTIR Analysis of Barium Benzoate

This section details a standard procedure for obtaining a high-quality Fourier-transform infrared (FTIR) spectrum of a solid sample, such as barium benzoate, using the potassium bromide (KBr) pellet method.

3.1. Materials and Equipment

-

Barium benzoate powder (anhydrous)

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer

-

Desiccator

3.2. Sample Preparation (KBr Pellet Method)

-

Drying: Dry the barium benzoate sample and the KBr powder in an oven at 110°C for at least 2-4 hours to remove any residual moisture. Cool to room temperature in a desiccator.

-

Weighing: Weigh approximately 1-2 mg of the barium benzoate sample and 100-200 mg of KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Grinding: Add the KBr to the agate mortar and grind it to a fine, consistent powder. Add the barium benzoate sample to the mortar and continue to grind the mixture until it is homogeneous. The mixture should appear as a uniform, fine powder.

-

Pellet Formation: Transfer the ground mixture to the pellet-forming die. Apply pressure using a hydraulic press (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Pellet Inspection: Carefully remove the pellet from the die. A good pellet will be thin and transparent. If the pellet is opaque or brittle, the grinding was insufficient, or moisture may be present.

3.3. Spectral Acquisition

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and collect a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Spectrum: Mount the KBr pellet containing the barium benzoate sample in the sample holder and place it in the spectrometer.

-

Data Collection: Acquire the IR spectrum of the sample, typically over the range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance.

Visualization of Experimental Workflow and Data Interpretation

The following diagrams, generated using the DOT language, illustrate the experimental workflow for obtaining the IR spectrum of barium benzoate and the logical process of spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectra of Barium Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated Nuclear Magnetic Resonance (NMR) spectra of barium benzoate. Due to the limited availability of direct experimental spectra for barium benzoate in public databases, this document focuses on predicted ¹H and ¹³C NMR spectral data derived from analogous compounds, primarily sodium benzoate. It offers detailed, adaptable experimental protocols for both solution-state and solid-state NMR spectroscopy, enabling researchers to acquire high-quality data. Furthermore, this guide includes visualizations of experimental workflows and the structural relationships of the benzoate anion to its expected NMR signals, serving as a practical resource for the analysis of barium benzoate and similar ionic compounds.

Introduction

Barium benzoate, the barium salt of benzoic acid, is a compound with applications in various chemical processes.[1][2] Understanding its molecular structure and purity is crucial for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure. This guide outlines the expected ¹H and ¹³C NMR characteristics of barium benzoate and provides robust protocols for its analysis.

Predicted NMR Spectra of Barium Benzoate

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of the benzoate anion is characterized by signals from the aromatic protons. The symmetry of the monosubstituted benzene ring results in three distinct proton environments.

Table 1: Predicted ¹H NMR Chemical Shifts for Barium Benzoate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2, H-6 (ortho) | 7.8 - 8.1 | Doublet of doublets (dd) or Multiplet (m) |

| H-3, H-5 (meta) | 7.4 - 7.6 | Triplet (t) or Multiplet (m) |

| H-4 (para) | 7.4 - 7.6 | Triplet (t) or Multiplet (m) |

Note: Predicted values are based on data for sodium benzoate and general knowledge of aromatic systems. The exact chemical shifts may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of the benzoate anion will show four signals for the aromatic carbons due to symmetry, and one for the carboxylate carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for Barium Benzoate

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylate) | 170 - 180 |

| C-1 (ipso) | 130 - 135 |

| C-2, C-6 (ortho) | 128 - 132 |

| C-3, C-5 (meta) | 127 - 130 |

| C-4 (para) | 130 - 134 |

Note: Predicted values are based on data for sodium benzoate and other benzoate derivatives.[3]

Experimental Protocols

The following sections provide detailed methodologies for acquiring high-quality NMR spectra of barium benzoate.

Solution-State NMR Spectroscopy

This protocol is suitable for standard ¹H and ¹³C NMR analysis.

3.1.1. Sample Preparation

-

Solvent Selection : Choose a deuterated solvent in which barium benzoate is soluble. Deuterated water (D₂O) is a common choice for ionic compounds. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) may also be considered.

-

Concentration : Prepare a solution with a concentration of 10-50 mg of barium benzoate in 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a higher concentration is preferable to obtain a good signal-to-noise ratio in a reasonable time.

-

Dissolution : Add the solvent to a clean, dry vial containing the barium benzoate sample. Use a vortex mixer to ensure complete dissolution.

-

Filtration (Optional) : If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

-

Transfer : Carefully transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping : Securely cap the NMR tube. Ensure the cap is not tilted, as this can affect the spinning of the sample in the spectrometer.

3.1.2. Instrument Parameters (¹H NMR)

-

Spectrometer Frequency : 400 MHz or higher

-

Pulse Sequence : Standard single-pulse sequence (e.g., 'zg30')

-

Acquisition Time : 2-4 seconds

-

Relaxation Delay (D1) : 1-5 seconds

-

Number of Scans : 8-16

-

Spectral Width : 12-16 ppm

-

Temperature : 298 K

3.1.3. Instrument Parameters (¹³C NMR)

-

Spectrometer Frequency : 100 MHz or higher

-

Pulse Sequence : Proton-decoupled single-pulse sequence (e.g., 'zgpg30')

-

Acquisition Time : 1-2 seconds

-

Relaxation Delay (D1) : 2-5 seconds

-

Number of Scans : 1024 or higher (depending on concentration)

-

Spectral Width : 200-250 ppm

-

Temperature : 298 K

Solid-State NMR Spectroscopy

Solid-state NMR (ssNMR) can provide information about the structure of barium benzoate in its crystalline form.

3.2.1. Sample Preparation

-

Grinding : Thoroughly grind the barium benzoate sample into a fine powder using a mortar and pestle. This homogenizes the sample and improves packing efficiency.

-

Packing : Carefully pack the fine powder into a solid-state NMR rotor (e.g., 4 mm or 7 mm zirconia rotor). Use a packing tool to ensure the sample is tightly packed and balanced.

3.2.2. Instrument Parameters (¹³C CP/MAS)

-

Spectrometer Frequency : 100 MHz or higher

-

Technique : Cross-Polarization Magic Angle Spinning (CP/MAS)

-

Magic Angle Spinning Rate : 5-15 kHz

-

Contact Time : 1-5 ms

-

Relaxation Delay (D1) : 5-20 seconds

-

Number of Scans : 4096 or higher

-

Spectral Width : 30 kHz or wider

Visualization of Workflows and Structural Relationships

The following diagrams illustrate the experimental workflows and the correlation between the benzoate anion's structure and its NMR signals.

Caption: Workflow for Solution-State NMR Analysis.

Caption: Workflow for Solid-State NMR Analysis.

Caption: Structure-to-Spectrum Correlation for Benzoate.

Conclusion

While experimental NMR data for barium benzoate remains elusive in public repositories, this guide provides a robust framework for its analysis. The predicted ¹H and ¹³C NMR spectra, based on analogous compounds, offer a reliable reference for researchers. The detailed experimental protocols for both solution-state and solid-state NMR are designed to be adaptable and to yield high-quality data. The visualizations provided serve to clarify the experimental processes and the fundamental relationships between molecular structure and NMR signals, making this guide a valuable tool for scientists and professionals in the field of drug development and chemical research.

References

An In-depth Technical Guide to the Safety and Hazards of Barium Benzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, hazards, and toxicological profile of Barium Benzoate (CAS No. 533-00-6), compiled from safety data sheets (SDS) and toxicological databases.

Section 1: Chemical Identification and Physical Properties

Barium benzoate, with the molecular formula C₁₄H₁₀BaO₄, is the barium salt of benzoic acid.[1][2] It typically appears as a white powder.[3] While primarily used as a stabilizer in PVC, a transesterification catalyst, and in pyrotechnics, its toxicological properties, driven by the bioavailable barium ion, are of primary concern in research and development settings.[3]

Table 1: Physical and Chemical Properties of Barium Benzoate

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 379.55 g/mol | [1][4] |

| Appearance | White Powder | [3] |

| Boiling Point | 249.3 °C at 760 mmHg | [4] |

| Flash Point | 111.4 °C | [4] |

| Water Solubility | 3.4 - 51.3 g/L at 20°C | [4] |

| Density | ~2 g/cm³ at 20°C |[4] |

Section 2: Hazard Identification and GHS Classification

Barium benzoate is classified as a hazardous substance. The primary routes of exposure are inhalation and ingestion.[5] The toxicity of barium benzoate is attributed to the soluble barium ion (Ba²⁺), which becomes available after ingestion or inhalation.[6]

Table 2: GHS Hazard Classification for Barium Benzoate

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

Source: ECHA C&L Inventory, PubChem[1][5]

Hazard Pictograms:

☠ 🔧

Section 3: Toxicology and Mechanism of Action

Systemic barium poisoning is primarily characterized by profound hypokalemia (low potassium levels in the blood).[8][9] This is the central mechanism driving its acute toxicity.

The Ba²⁺ ion acts as a competitive antagonist of potassium channels.[8][10] By blocking the passive efflux of intracellular potassium, it causes a shift of potassium from the extracellular to the intracellular compartment.[8][10] This leads to a rapid drop in serum potassium levels, causing cell membrane depolarization and diminished ability of nerve and muscle cells to respond to stimulation.[8][10]

References

- 1. Barium benzoate | C14H10BaO4 | CID 160513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BARIUM BENZOATE | 533-00-6 [amp.chemicalbook.com]

- 3. jpharmachem.com [jpharmachem.com]

- 4. Cas 533-00-6,BARIUM BENZOATE | lookchem [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. HEALTH EFFECTS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. jpharmachem.com [jpharmachem.com]

- 8. Barium | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 10. wikitox.org [wikitox.org]

Unraveling the History and Synthesis of Barium Benzoate: A Technical Guide

For Immediate Release

This whitepaper provides a comprehensive overview of the historical discovery and synthesis of barium benzoate, tailored for researchers, scientists, and professionals in drug development. Delving into the compound's origins and evolving preparation methods, this guide presents a consolidated resource of chemical knowledge, experimental protocols, and quantitative data.

Historical Context and Discovery

While the precise moment of its first synthesis remains to be definitively pinpointed in the annals of chemical history, evidence suggests that barium benzoate was a known compound by the latter half of the 19th century. Its inclusion in publications such as "Merck's 1896 Index," where it is listed as Ba(C₇H₅O₂)₂·2H₂O, confirms its status as a recognized chemical substance available for scientific use during that era.

Early scientific interest in barium benzoate is further substantiated by the work of Tarugi and Checchi, who, in 1901, published quantitative data on its solubility. This indicates that the compound was not only known but also the subject of systematic scientific investigation. An intriguing application from this period is documented in the work of Pfankuch, who utilized barium benzoate as a precursor in the synthesis of benzonitrile by heating it with barium thiocyanate. This historical use implies a pre-existing and understood method for the preparation of barium benzoate.

Synthesis Methodologies

The synthesis of barium benzoate can be achieved through several chemical pathways. The most common and well-documented methods involve the reaction of a soluble barium salt with a benzoate salt, or the direct reaction of benzoic acid with a barium base.

Double Decomposition Reaction

A prevalent and straightforward method for the synthesis of barium benzoate is the double decomposition (or precipitation) reaction between a soluble barium salt, typically barium chloride (BaCl₂), and a solution of sodium benzoate (C₇H₅NaO₂).

Reaction: BaCl₂(aq) + 2C₇H₅NaO₂(aq) → Ba(C₇H₅O₂)₂(s) + 2NaCl(aq)

This reaction is driven by the formation of the sparingly soluble barium benzoate, which precipitates out of the aqueous solution.

Experimental Protocol: Synthesis of Barium Benzoate via Double Decomposition

Materials:

-

Sodium Benzoate (C₇H₅NaO₂)

-

Barium Chloride Dihydrate (BaCl₂·2H₂O)

-

Distilled Water

-

Beakers

-

Stirring Rod

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a solution of sodium benzoate by dissolving a calculated molar excess in distilled water with gentle heating and stirring until fully dissolved.

-

Prepare a separate solution of barium chloride dihydrate in distilled water.

-

-

Precipitation:

-

Slowly add the barium chloride solution to the sodium benzoate solution while continuously stirring.

-

A white precipitate of barium benzoate will form immediately.

-

-

Digestion and Filtration:

-

Continue stirring the mixture for a period to allow for complete precipitation and particle growth.

-

Separate the precipitate from the supernatant liquid by vacuum filtration using a Büchner funnel and appropriate filter paper.

-

-

Washing:

-

Wash the precipitate on the filter with several portions of cold distilled water to remove any unreacted starting materials and the sodium chloride byproduct.

-

-

Drying:

-

Carefully transfer the filtered barium benzoate to a watch glass or drying dish.

-

Dry the product in a drying oven at a controlled temperature (e.g., 80-100 °C) until a constant weight is achieved.

-

Acid-Base Neutralization Reaction

Another effective synthesis route involves the direct neutralization of benzoic acid (C₇H₆O₂) with a barium base, such as barium hydroxide (Ba(OH)₂) or barium carbonate (BaCO₃).

Reaction with Barium Hydroxide: 2C₇H₆O₂(aq) + Ba(OH)₂(aq) → Ba(C₇H₅O₂)₂(s) + 2H₂O(l)

Reaction with Barium Carbonate: 2C₇H₆O₂(aq) + BaCO₃(s) → Ba(C₇H₅O₂)₂(aq) + H₂O(l) + CO₂(g)

The reaction with barium hydroxide is a classic acid-base neutralization, while the reaction with barium carbonate involves the evolution of carbon dioxide gas.

Experimental Protocol: Synthesis of Barium Benzoate from Benzoic Acid and Barium Hydroxide

Materials:

-

Benzoic Acid (C₇H₆O₂)

-

Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)

-

Distilled Water

-

Beakers

-

Hot plate with magnetic stirrer

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolution of Benzoic Acid:

-

Suspend benzoic acid in distilled water in a beaker.

-

Heat the suspension with stirring to dissolve the benzoic acid. Benzoic acid has limited solubility in cold water, so heating is necessary.

-

-

Addition of Barium Hydroxide:

-

Prepare a solution of barium hydroxide octahydrate in distilled water.

-

Slowly add the barium hydroxide solution to the hot benzoic acid solution while stirring.

-

-

Precipitation and Cooling:

-

A white precipitate of barium benzoate will form.

-

Allow the mixture to cool to room temperature and then further cool in an ice bath to maximize precipitation.

-

-

Filtration, Washing, and Drying:

-

Follow the same filtration, washing, and drying procedures as described in the double decomposition method.

-

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and properties of barium benzoate.

| Parameter | Value | Reference |

| Molecular Formula | Ba(C₇H₅O₂)₂ | - |

| Molar Mass | 379.55 g/mol | - |

| Solubility in Water (15 °C) | 4.3 g / 100 g solution | Tarugi and Checchi, 1901 |

| Solubility in Water (100 °C) | 10.1 g / 100 g solution | Tarugi and Checchi, 1901 |

| Crystal System | Monoclinic | Zhang et al. |

| Hydrated Form | Ba(C₇H₅O₂)₂·2H₂O | Merck's 1896 Index |

Logical Workflow for Synthesis

The general workflow for the laboratory synthesis of barium benzoate can be visualized as follows:

General workflow for the synthesis of Barium Benzoate.

Signaling Pathway of Synthesis Reaction

The fundamental chemical transformation in the double decomposition synthesis can be represented as an ionic interaction leading to the formation of the insoluble product.

Ionic interactions in the precipitation of Barium Benzoate.

This guide serves as a foundational document for professionals engaged in chemical research and development, offering a concise yet thorough examination of barium benzoate's history and synthesis. The provided experimental protocols are intended as a starting point for laboratory work, and researchers are encouraged to consult primary literature for further details and optimization strategies.

Theoretical Insights into Barium Benzoate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the known properties of barium benzoate, with a focus on experimental findings and a proposed framework for theoretical calculations. This document is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical characteristics of this compound.

Introduction

Barium benzoate, the barium salt of benzoic acid, is a compound with applications in various fields, including as a corrosion inhibitor and in the synthesis of other chemical compounds. A thorough understanding of its structural, thermal, and spectroscopic properties is crucial for its application and for the development of new materials. This guide synthesizes the available experimental data and, in the absence of published theoretical studies, proposes a robust computational methodology for the in-depth analysis of barium benzoate.

Experimental Data

The following tables summarize the experimentally determined properties of barium benzoate from various sources.

Table 1: Physicochemical and Structural Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀BaO₄ | [1] |

| Molecular Weight | 379.55 g/mol | [1] |

| Appearance | White solid/powder | [2] |

| Crystal System | Monoclinic | [3] |

| Structure Type | Layered | [3] |

| Solubility in Water | 3.4 - 51.3 g/L at 20°C | [1] |

Table 2: Spectroscopic Data (FTIR)

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

| 3059 | C-H stretching (aromatic) | [4] |

| 1590 | C-C stretching (aromatic) | [4] |

| 1517 | Asymmetrical C=O stretching (carboxylate) | [4] |

| 1420 | Symmetrical C=O stretching (carboxylate) | [4] |

| 713 | Out-of-plane C-H bending | [4] |

Table 3: Thermal Analysis Data

| Parameter | Value/Observation | Source(s) |

| Melting Point | ~385 °C (endothermic peak) | [4] |

| Decomposition Range | 400 - 555 °C | [4] |

| Mass Loss (400-555 °C) | 47.4% | [4] |

| Decomposition Products | Barium carbonate (BaCO₃), benzophenone, triphenylmethane | [3] |

Experimental Protocols

Detailed methodologies are essential for the replication and verification of experimental results. The following protocols are based on descriptions found in the literature.

Synthesis of Barium Benzoate (Hydrothermal Reaction)

-

Reactants: Benzoic acid and barium hydroxide octahydrate are used as the primary reactants.[3]

-

Procedure: A solution of benzoic acid is prepared in distilled water. To this, a solution of barium hydroxide octahydrate is slowly added while stirring. The mixture is then subjected to a hydrothermal reaction.[3]

-

Product Isolation: The resulting barium benzoate precipitate is filtered, washed, and dried.[5]

Characterization Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are typically recorded using the KBr pellet technique to identify the characteristic vibrational modes of the functional groups in the compound.[3][4]

-

X-ray Diffraction (XRD): Powder XRD is employed to determine the crystal structure and phase purity of the synthesized barium benzoate.[3]

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These techniques are used to study the thermal stability and decomposition mechanism of barium benzoate. The analysis is typically performed under a nitrogen atmosphere with a controlled heating rate.[3][4]

-

Calorimetry: A precision automated adiabatic calorimeter can be used to measure the low-temperature heat capacities. An isoperibol solution-reaction calorimeter is used to determine the enthalpy of reaction.[3]

Proposed Theoretical Calculation Framework

Computational Methodology

-

Software: A quantum chemistry software package such as Gaussian, VASP, or Quantum ESPRESSO is recommended.

-

Method: Density Functional Theory (DFT) is a suitable method for balancing computational cost and accuracy.

-

Functional: A hybrid functional like B3LYP or a functional with van der Waals corrections (e.g., ωB97X-D) would be appropriate for capturing both the electronic structure and non-covalent interactions within the crystal.

-

Basis Set: For molecular calculations, a basis set such as 6-311++G(d,p) for the non-metal atoms and a suitable effective core potential (ECP) basis set like LANL2DZ for the barium atom should be employed. For periodic calculations, a plane-wave basis set is used.

-

Calculations to be Performed:

-

Geometry Optimization: To determine the ground-state molecular or crystal structure and calculate lattice parameters.

-

Frequency Analysis: To calculate the theoretical vibrational (IR and Raman) spectra and compare them with experimental FTIR data. This also confirms that the optimized structure is a true minimum on the potential energy surface.

-

Electronic Structure Analysis: To compute properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), band gap, and density of states.

-

Thermodynamic Properties: To calculate the enthalpy, entropy, and Gibbs free energy at different temperatures.

-

Visualizations

The following diagrams illustrate the experimental workflow for characterizing barium benzoate and a proposed logical workflow for its theoretical investigation.

Conclusion

The experimental data provide a solid foundation for understanding the fundamental properties of barium benzoate. While there is a clear opportunity for the scientific community to contribute to the theoretical understanding of this compound, the proposed computational framework offers a starting point for such investigations. Future theoretical studies would be invaluable for corroborating experimental findings and providing deeper insights into the electronic and structural characteristics of barium benzoate, which could, in turn, accelerate its application in various technological fields.

References

Unveiling the Solid-State Landscape of Barium Benzoate: A Technical Guide to Phase Transitions and Polymorphism

For Immediate Release

[City, State] – [Date] – Barium benzoate, a compound with applications ranging from pyrotechnics to polymer stabilization, presents a compelling case for in-depth solid-state characterization. While its fundamental properties are documented, a thorough understanding of its polymorphic forms and phase transition behavior is crucial for optimizing its performance, ensuring batch consistency, and meeting regulatory standards in advanced applications, including pharmaceuticals. This technical guide provides a comprehensive overview of the methodologies required to explore the polymorphic landscape of barium benzoate, offering a roadmap for researchers, scientists, and drug development professionals.

Introduction to Polymorphism in Material Science and Drug Development

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical attribute that can significantly influence the physical and chemical properties of a substance. These properties include solubility, dissolution rate, bioavailability, stability, and mechanical characteristics. In the pharmaceutical industry, the identification and control of polymorphism are paramount, as different polymorphs of an active pharmaceutical ingredient (API) are considered different patentable entities and can exhibit vastly different therapeutic effects. For a compound like barium benzoate, understanding its potential polymorphism is key to controlling its performance characteristics in any application.

Hypothetical Polymorphic Landscape of Barium Benzoate

While extensive studies on the polymorphism of barium benzoate are not widely published, based on the behavior of similar organic salts, it is plausible that it can exist in multiple crystalline forms. The thermal and kinetic relationships between these hypothetical forms can be mapped to understand their relative stabilities and interconversion pathways.

Below is a conceptual diagram illustrating a potential polymorphic relationship, where Form I is the most stable polymorph at room temperature, and Forms II and III are metastable.

Experimental Workflow for Polymorphic Screening and Characterization

A systematic approach is necessary to discover and characterize the potential polymorphs of barium benzoate. The following experimental workflow outlines a comprehensive strategy.

Detailed Experimental Protocols

A multi-technique approach is essential for the unambiguous identification and characterization of barium benzoate polymorphs.

Polymorph Screening

The initial step involves attempts to crystallize barium benzoate under a wide range of conditions to induce the formation of different polymorphs.

-

Methodology :

-

Solvent Variation : Dissolve barium benzoate in a variety of solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, and mixtures thereof) to saturation at elevated temperatures.

-

Cooling Rate : Allow the solutions to cool at different rates (rapid cooling in an ice bath vs. slow cooling at room temperature vs. very slow evaporation).

-

Antisolvent Addition : Add an antisolvent to a saturated solution to induce precipitation.

-

Grinding : Subject the initial barium benzoate powder to mechanical stress through grinding, both dry and with a small amount of a solvent (liquid-assisted grinding).

-

Sublimation : Heat the sample under vacuum to induce sublimation and subsequent deposition.

-

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis is crucial for identifying phase transitions, determining their energetic properties, and assessing thermal stability.

-

Differential Scanning Calorimetry (DSC) Protocol :

-

Sample Preparation : Accurately weigh 3-5 mg of the barium benzoate sample into an aluminum DSC pan and hermetically seal it.

-

Heating Program : Heat the sample from ambient temperature to a temperature above its melting point, typically at a rate of 10 °C/min, under a nitrogen purge (50 mL/min).

-

Data Analysis : Analyze the resulting heat flow curve for endothermic events (melting, solid-solid phase transitions) and exothermic events (crystallization, decomposition).

-

-

Thermogravimetric Analysis (TGA) Protocol :

-

Sample Preparation : Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Heating Program : Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

-

Data Analysis : Monitor the sample mass as a function of temperature to identify dehydration, desolvation, and decomposition events.

-

X-ray Diffraction (XRD)

XRD is the definitive technique for identifying and distinguishing between different crystalline forms.

-

Powder X-ray Diffraction (PXRD) Protocol :

-

Sample Preparation : Gently pack the barium benzoate powder into a sample holder.

-

Data Acquisition : Collect the diffraction pattern over a 2θ range of 5° to 40° using Cu Kα radiation.

-

Data Analysis : Compare the diffraction patterns of different samples. Unique peak positions and intensities indicate the presence of different polymorphs.

-

-

Variable-Temperature X-ray Diffraction (VT-XRD) Protocol :

-

Sample Preparation : Mount the sample on a temperature-controlled stage within the diffractometer.

-

Heating Program : Collect PXRD patterns at regular temperature intervals as the sample is heated and cooled.

-

Data Analysis : Correlate changes in the diffraction pattern with thermal events observed by DSC to identify temperature-induced phase transitions.

-

Spectroscopic Techniques

Vibrational spectroscopy can provide complementary information to distinguish between polymorphs.

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy Protocol :

-

Sample Preparation : Prepare the sample for analysis (e.g., as a KBr pellet for FTIR or directly in a vial for Raman).

-

Data Acquisition : Collect the spectrum over the relevant wavenumber range.

-

Data Analysis : Compare the spectra of different forms. Differences in peak positions and shapes can indicate different molecular environments and therefore different polymorphs.

-

Presentation of Quantitative Data

While specific data for barium benzoate is not yet available, the following tables illustrate how the quantitative results from the proposed experiments would be structured for clear comparison.

Table 1: Thermal Analysis Data for Hypothetical Barium Benzoate Polymorphs

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) | Phase Transition Temperature (°C) | Enthalpy of Transition (J/g) | Decomposition Onset (°C) |

| Form I | TBD | TBD | N/A | N/A | TBD |

| Form II | TBD | TBD | TBD (to Form I) | TBD | TBD |

| Form III | TBD | TBD | TBD (to Form I or II) | TBD | TBD |

TBD: To Be Determined

Table 2: Crystallographic Data for Hypothetical Barium Benzoate Polymorphs from PXRD

| Polymorph | Crystal System | Space Group | Unit Cell Parameters (a, b, c, α, β, γ) | Characteristic 2θ Peaks (°) |

| Form I | Monoclinic[1] | TBD | TBD | TBD |

| Form II | TBD | TBD | TBD | TBD |

| Form III | TBD | TBD | TBD | TBD |

TBD: To Be Determined. The monoclinic system for one form is suggested by existing literature.[1]

Conclusion and Future Outlook

A thorough investigation into the phase transitions and polymorphism of barium benzoate is a critical step towards optimizing its use in various industries. The experimental workflow and protocols outlined in this guide provide a robust framework for such a study. The discovery and characterization of new polymorphic forms would not only enhance the fundamental understanding of this compound but also create opportunities for intellectual property and the development of products with improved performance characteristics. Future work should focus on executing this experimental plan and correlating the solid-state properties of any discovered polymorphs with their functional performance.

References

Surface Chemistry and Morphology of Barium Benzoate Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the surface chemistry and morphology of barium benzoate crystals. While specific experimental data for barium benzoate is limited in publicly accessible literature, this document compiles the available physicochemical properties and outlines detailed, standardized experimental protocols for its full characterization. This guide serves as a foundational resource for researchers and professionals involved in the development and analysis of crystalline organic salts. Methodologies for single crystal X-ray diffraction (XRD), scanning electron microscopy (SEM), atomic force microscopy (AFM), contact angle goniometry, and thermal analysis are presented, alongside hypothetical workflows and data representations to guide future research.

Introduction

Barium benzoate, the barium salt of benzoic acid, is an organic compound with potential applications in various fields, including as a precursor in the synthesis of other materials and potentially in pyrotechnic compositions. The surface chemistry and morphology of its crystalline form are critical parameters that dictate its physical and chemical behavior, such as dissolution rate, bioavailability, and reactivity. Understanding these characteristics is paramount for its application in pharmaceuticals and material science. This guide details the known properties of barium benzoate and provides a roadmap for its comprehensive surface and morphological analysis.

Physicochemical Properties of Barium Benzoate

The fundamental physicochemical properties of barium benzoate are summarized in Table 1. This data has been compiled from various chemical databases and serves as a baseline for further experimental investigation.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₀BaO₄ | [1][2] |

| Molecular Weight | 379.55 g/mol | [1][2] |

| Appearance | White crystalline powder | [1] |

| Density | 2 g/cm³ (at 20°C) | [3] |

| Water Solubility | 3.4 - 51.3 g/L (at 20°C) | [3] |

| Topological Polar Surface Area | 80.3 Ų | [1] |

| Boiling Point | 249.3 °C at 760 mmHg (Decomposes) | [4] |

Experimental Protocols for Surface and Morphological Characterization

The following sections detail standardized experimental protocols that can be employed to thoroughly characterize the surface chemistry and morphology of barium benzoate crystals. These methodologies are based on established techniques for the analysis of similar organic and inorganic crystalline materials.

Crystal Synthesis

A common method for the synthesis of barium benzoate crystals is through the reaction of a soluble barium salt with sodium benzoate in an aqueous solution.

Protocol 3.1: Synthesis of Barium Benzoate Crystals

-

Preparation of Reactant Solutions:

-

Prepare a 1 M solution of barium chloride (BaCl₂) by dissolving the appropriate mass in deionized water.

-

Prepare a 2 M solution of sodium benzoate (C₇H₅NaO₂) by dissolving the appropriate mass in deionized water. The excess of benzoate is to ensure complete reaction of the barium ions.

-

-

Crystallization:

-

Slowly add the barium chloride solution to the sodium benzoate solution under constant stirring at room temperature.

-

A white precipitate of barium benzoate will form immediately.

-

Continue stirring for 1-2 hours to ensure complete reaction and to influence crystal nucleation and growth.

-

For the growth of larger single crystals, methods such as slow evaporation, slow cooling of a saturated solution, or gel diffusion can be employed.

-

-

Isolation and Purification:

-

Filter the resulting precipitate using a Buchner funnel.

-

Wash the crystals with deionized water to remove any unreacted salts and byproducts.

-

Subsequently, wash with a small amount of ethanol to facilitate drying.

-

Dry the crystals in a vacuum oven at a temperature below their decomposition point (e.g., 60-80°C).

-

Morphological Analysis

The size, shape, and surface topography of the crystals can be determined using microscopy techniques.

Protocol 3.2: Scanning Electron Microscopy (SEM)

-

Sample Preparation:

-

Mount a small quantity of the dried barium benzoate crystals onto an aluminum stub using double-sided carbon tape.

-

Ensure a representative distribution of crystals on the stub.

-

Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

-

-

Imaging:

-

Introduce the coated sample into the SEM chamber.

-

Use an accelerating voltage in the range of 5-20 kV.

-

Acquire images at various magnifications to observe the overall crystal habit and fine surface features.

-

Utilize the secondary electron (SE) detector for topographical information.

-

Protocol 3.3: Atomic Force Microscopy (AFM)

-

Sample Preparation:

-

Disperse a small amount of barium benzoate crystals in a volatile solvent like isopropanol.

-

Deposit a drop of the dispersion onto a freshly cleaved mica substrate.

-

Allow the solvent to evaporate completely, leaving isolated crystals on the surface.

-

-

Imaging:

-

Mount the mica substrate onto the AFM stage.

-

Use a silicon cantilever with a sharp tip suitable for tapping mode imaging.

-

Engage the tip with the sample surface and begin scanning.

-

Acquire topographical images to obtain nanometer-scale resolution of the crystal surface, including steps, defects, and roughness.

-

Crystallographic Analysis

The crystal structure and phase purity of the barium benzoate crystals can be determined by X-ray diffraction.

Protocol 3.3: Single Crystal X-ray Diffraction (XRD)

-

Crystal Selection and Mounting:

-

Under a microscope, select a well-formed single crystal of suitable size (typically 0.1-0.3 mm in each dimension).

-

Mount the crystal on a goniometer head using a cryoloop or a glass fiber with a suitable adhesive.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

-

Use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Collect a series of diffraction images by rotating the crystal through a range of angles.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to determine the positions of the atoms in the unit cell.

-

Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and other crystallographic parameters.

-

Surface Chemistry Analysis

The surface wettability and energy can be assessed using contact angle measurements.

Protocol 3.4: Contact Angle Goniometry

-

Substrate Preparation:

-

Prepare a flat, smooth surface of barium benzoate. This can be achieved by pressing the powder into a pellet or by growing a large, flat single crystal.

-

-

Measurement:

-

Place the substrate on the goniometer stage.

-

Use a syringe to dispense a single drop of a probe liquid (e.g., deionized water, diiodomethane) onto the surface.

-

Acquire a high-resolution image of the droplet on the surface.

-

Use software to measure the contact angle between the liquid-solid interface and the liquid-vapor interface.

-

-

Surface Energy Calculation:

-

Measure the contact angles of at least two different liquids with known surface tension components (polar and dispersive).

-

Use a suitable model (e.g., Owens-Wendt-Rabel-Kaelble or Wu model) to calculate the surface free energy of the barium benzoate.

-

Thermal Analysis

The thermal stability and decomposition behavior of barium benzoate can be investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Protocol 3.5: Thermogravimetric Analysis (TGA)

-

Sample Preparation:

-

Place a small, accurately weighed amount of barium benzoate powder (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

-

-

Analysis:

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show mass loss steps corresponding to dehydration or decomposition events. The thermal decomposition of benzoic acid is known to produce carbon dioxide and benzene as main products[5].

-

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the synthesis and purification of barium benzoate crystals.

Caption: Workflow for the morphological analysis of barium benzoate crystals using SEM and AFM.

Caption: Workflow for crystallographic, surface chemistry, and thermal analysis.

Conclusion and Future Outlook

This technical guide has consolidated the known physicochemical properties of barium benzoate and provided a comprehensive set of experimental protocols for the detailed characterization of its surface chemistry and morphology. The presented workflows for synthesis, microscopy, diffraction, contact angle measurements, and thermal analysis offer a clear and structured approach for researchers.

A significant gap in the current scientific literature exists regarding the specific experimental surface and morphological data for barium benzoate. Future research should focus on executing the protocols outlined in this guide to establish a complete dataset for this compound. Such data will be invaluable for its potential applications in various scientific and industrial domains. The logical diagrams provided herein can serve as a visual guide for planning and executing these future studies.

References

Methodological & Application

Anwendungshinweise und Protokolle zur Synthese von Barium-Benzoat im Labor

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Barium-Benzoat, mit der chemischen Formel Ba(C₇H₅O₂)₂, ist ein Bariumsalz der Benzoesäure. Es findet Anwendung als Stabilisator in Kunststoffen wie PVC und als Katalysator bei Umesterungsreaktionen.[1] Im Folgenden wird ein detailliertes Protokoll für die Synthese von Barium-Benzoat im Labormaßstab durch die Reaktion von Benzoesäure mit Bariumhydroxid-Oktahydrat beschrieben.[2]

Quantitative Daten

Die folgende Tabelle fasst die quantitativen Daten zusammen, die für die Synthese und Charakterisierung von Barium-Benzoat relevant sind.

| Parameter | Wert | Referenz |

| Molares Verhältnis (Benzoesäure : Bariumhydroxid-Oktahydrat) | 2:1 | [2] |

| Reaktionsenthalpie (ΔH) | (22.03 ± 0.30) kJ·mol⁻¹ | [2][3] |

| Standard-Molenbildungsenthalpie (ΔfH°) | -(1231.47 ± 1.12) kJ·mol⁻¹ | [2][3] |

| Bariumgehalt (Produkt) | 34.0 - 37.0 % | [1] |

| Wassergehalt (Produkt) | max. 1.0 % | [1] |

| Partikelgröße (Produkt) | max. 100 µm | [1] |

| Aktiver Gehalt / Assay | min. 95.0 % | [1] |

Experimentelles Protokoll: Synthese von Barium-Benzoat

Dieses Protokoll beschreibt die Synthese von Barium-Benzoat durch die Reaktion von Benzoesäure mit Bariumhydroxid-Oktahydrat in wässriger Lösung.[2]

Materialien und Reagenzien:

-

Benzoesäure (C₇H₆O₂)

-

Bariumhydroxid-Oktahydrat (Ba(OH)₂·8H₂O)

-

Zweifach destilliertes Wasser

-

0.1 M Salzsäure (HCl)

-

Bechergläser (250 ml)

-

Heizplatte mit Magnetrührer

-

Tropftrichter

-

Filtertiegel (z.B. Büchnertrichter)

-

Vakuum-Filtrationsapparatur

-

Trockenschrank

Sicherheitshinweise:

-

Bariumverbindungen sind toxisch. Tragen Sie angemessene persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe).

-

Arbeiten Sie in einem gut belüfteten Bereich oder unter einem Abzug.

-

Benzoesäure kann Hautreizungen verursachen.

Durchführung:

-

Herstellung der Benzoesäurelösung: Lösen Sie eine bestimmte Menge Benzoesäure in zweifach destilliertem Wasser in einem 250-ml-Becherglas. Erhitzen Sie die Lösung unter Rühren bis nahe zum Siedepunkt, um die vollständige Auflösung der Benzoesäure zu gewährleisten.[2]

-

Herstellung der Bariumhydroxidlösung: Berechnen Sie die stöchiometrische Menge an Bariumhydroxid-Oktahydrat, die für ein molares Verhältnis von Benzoesäure zu Bariumhydroxid von 2:1 erforderlich ist. Lösen Sie diese Menge Bariumhydroxid-Oktahydrat in einer separaten Menge zweifach destilliertem Wasser.[2]

-